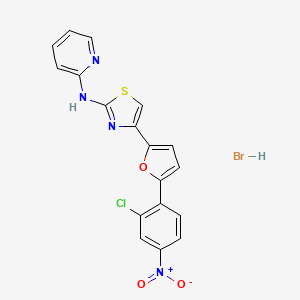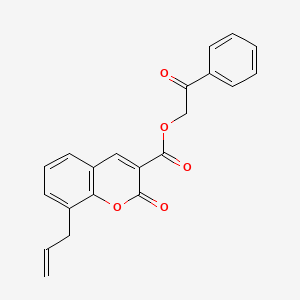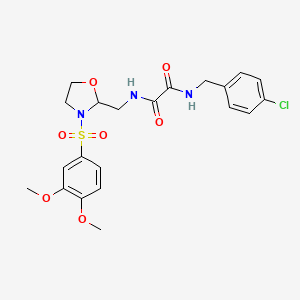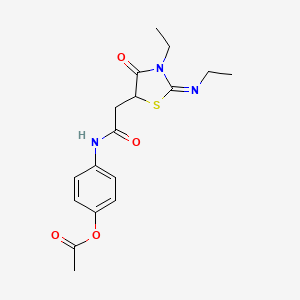
4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various methods such as NMR, IR, and elemental analysis. In the case of the similar compounds mentioned in the study, these methods were used to confirm their molecular structures .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For the similar compounds in the study, their molecular structures were confirmed by their physicochemical properties .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study focused on the microwave-assisted synthesis of novel pyrazoline derivatives that exhibited significant anti-inflammatory and antibacterial activities. These compounds, including variations of furanyl and nitrophenyl structures, highlight the potential of furanyl-nitrophenyl-thiazol derivatives in developing new anti-inflammatory and antibacterial agents (P. Ravula et al., 2016).
Antinociceptive and Anti-Inflammatory Properties
Another research explored thiazolopyrimidine derivatives synthesized from furanyl compounds, showing significant antinociceptive and anti-inflammatory activities. This indicates the possibility of using similar furanyl-thiazol compounds for pain management and inflammation treatment (T. Selvam et al., 2012).
Synthesis and Transformation Studies
Further, studies on the synthesis and transformations of furanyl-thiazole derivatives reveal their potential in generating new molecular structures. These derivatives can serve as intermediates for the development of diverse biologically active compounds, indicating the broad synthetic utility of furanyl-thiazol compounds in medicinal chemistry (M. M. El’chaninov et al., 2018).
Cytotoxic Heterocyclic Compounds Synthesis
Research into the synthesis of cytotoxic heterocyclic compounds using propenone derivatives demonstrates the potential application of similar furanyl-thiazol compounds in designing new anticancer agents. This research highlights the role of such compounds in the exploration of new therapeutic avenues for cancer treatment (S. Y. Mansour et al., 2020).
properties
IUPAC Name |
4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3S.BrH/c19-13-9-11(23(24)25)4-5-12(13)15-6-7-16(26-15)14-10-27-18(21-14)22-17-3-1-2-8-20-17;/h1-10H,(H,20,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNBXSYIHKUZRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2385810.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2385814.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2385815.png)
![N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B2385816.png)




![(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2385825.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2385828.png)

